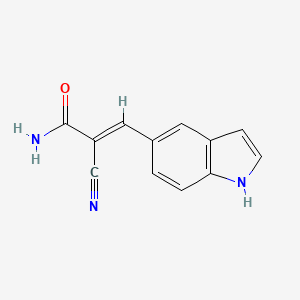

(E)-2-cyano-3-(1H-indol-5-yl)acrylamide

説明

(E)-2-cyano-3-(1H-indol-5-yl)acrylamide is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.224. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of (E)-2-cyano-3-(1H-indol-5-yl)acrylamide are the Transcriptional Enhanced Associate Domain (TEAD) proteins . TEAD proteins are transcription factors comprised of four family members (TEAD 1−4) that function in modulating gene expression in response to the HIPPO pathway .

Mode of Action

This compound acts as an inhibitor of TEAD-dependent gene transcription . TEAD proteins preferentially associate with transcription coactivators yes associated protein 1 (YAP1) or transcriptional coactivator with PDZ-binding motif (TAZ, also known as WWTR1) . YAP1-TEAD or TAZ-TEAD bind to DNA and initiate the transcription of multiple different genes involved in cell proliferation, survival, mobility, stemness, and differentiation .

Biochemical Pathways

The compound affects the HIPPO-YAP1/TAZ-TEAD signaling cascade . This pathway is an evolutionarily conserved signaling pathway regulating numerous biological processes, including cell growth and fate decision, organ size control, and regeneration . The deregulation of HIPPO-YAP1/TAZ-TEAD activity is at the origin of tumor progression and resistance to therapy in several different cancer indications .

Result of Action

The result of the compound’s action is the inhibition of the transcription of multiple different genes involved in cell proliferation, survival, mobility, stemness, and differentiation . This leads to the suppression of tumor progression and potentially overcoming resistance to therapy in several different cancer indications .

Action Environment

The action of this compound is influenced by both intrinsic and extrinsic signals, such as mechanical force, cell-cell contact, polarity, energy status, stress, as well as many diffusible hormonal factors . These factors can affect the activation state of the HIPPO pathway, and consequently, the efficacy and stability of the compound’s action.

生化学分析

Biochemical Properties

(E)-2-cyano-3-(1H-indol-5-yl)acrylamide has been identified as an inhibitor of TEAD proteins and the HIPPO-YAP1/TAZ signaling cascade . TEAD proteins are transcription factors that modulate gene expression in response to the HIPPO pathway . They associate with transcription co-activators YAP1 or TAZ, initiating the transcription of multiple genes involved in cell proliferation, survival, mobility, stemness, and differentiation .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an inhibitor of the HIPPO-YAP1/TAZ signaling cascade . This pathway regulates numerous biological processes, including cell growth and fate decision, organ size control, and regeneration . By inhibiting this pathway, this compound can potentially influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with TEAD proteins and its role in inhibiting the HIPPO-YAP1/TAZ signaling cascade . When the HIPPO pathway is inactive, YAP1 and TAZ are free to translocate into the cell nucleus, where they associate with TEAD transcription factors to bind DNA and regulate gene expression . This compound inhibits this process, thereby exerting its effects at the molecular level .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as an inhibitor of the HIPPO-YAP1/TAZ signaling cascade

生物活性

(E)-2-cyano-3-(1H-indol-5-yl)acrylamide, a derivative of acrylamide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on anti-inflammatory and anticancer properties, supported by various studies and data.

Overview of Biological Activities

The acrylamide moiety is known for its ability to interact with biological targets, leading to a spectrum of activities including:

- Antitumor activity

- Anti-inflammatory effects

- Antiviral properties

- Antimicrobial effects

These activities are largely attributed to the compound's ability to act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites in target proteins, thereby modulating their activity .

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound was tested in vitro using J774 murine macrophage cells, where it showed no cytotoxicity at concentrations up to 100 µM. This allowed for the evaluation of its effects on inflammatory mediators such as cytokines (IL-1β and TNFα) and nitrite production.

In Vitro Studies

- Cell Viability : The compound maintained cell viability in macrophage cultures at non-cytotoxic concentrations .

- Cytokine Production : It significantly reduced the production of pro-inflammatory cytokines and nitrite levels, indicating its potential as an anti-inflammatory agent .

In Vivo Studies

In vivo models further corroborated these findings. For instance, in a Freund's complete adjuvant (CFA)-induced paw edema model:

- Dosage : A dose of 50 mg/kg demonstrated significant reduction in paw swelling compared to controls.

- Mechanism : The compound's mechanism involves suppression of the Nrf2 pathway through interaction with Keap-1, leading to decreased oxidative stress and inflammation .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines.

- Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells through modulation of apoptotic proteins and caspase activation .

- Cell Cycle Arrest : It also appears to induce cell cycle arrest, further contributing to its anticancer efficacy .

Case Studies

A study involving a series of indole derivatives highlighted the compound's effectiveness against colorectal carcinoma cells (HCT 116), with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that (E)-2-cyano-3-(1H-indol-5-yl)acrylamide exhibits promising anticancer properties. It has been studied as a potential inhibitor of the TEAD protein family, which plays a critical role in the Hippo-YAP1/TAZ signaling pathway involved in cell growth and cancer progression . The ability to modulate this pathway suggests that the compound could be developed into a therapeutic agent for various cancers.

2. Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit specific protein interactions linked to inflammatory pathways, possibly through its effects on gene transcription regulated by YAP1/TAZ-TEAD complexes. This mechanism supports its development for treating inflammatory diseases.

3. Hepatitis C Virus Inhibition

A series of indole acrylamide derivatives, including this compound, have been synthesized and evaluated for their inhibitory effects on hepatitis C virus replication. These studies highlight the compound's potential as an antiviral agent .

Synthetic Applications

The synthesis of this compound typically involves reactions that can be optimized for higher yields and purity. The compound can undergo various chemical reactions typical for acrylamide derivatives, making it suitable for further functionalization and development of derivatives with enhanced properties.

化学反応の分析

Oxidation Reactions

The cyano group and conjugated double bond undergo selective oxidation under controlled conditions:

-

Cyano group oxidation : Treatment with strong oxidizing agents like KMnO₄ or CrO₃ in acidic conditions converts the cyano group (-C≡N) to a carboxylic acid (-COOH).

Example : -

Double bond epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the α,β-unsaturated site.

Reduction Reactions

The compound’s unsaturated system and cyano group are susceptible to reduction:

-

Cyano group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces -C≡N to -CH₂NH₂.

-

Double bond reduction : NaBH₄ or LiAlH₄ selectively reduces the C=C bond to a single bond while preserving the cyano group.

Nucleophilic Additions

The electron-deficient α,β-unsaturated system facilitates Michael additions:

-

Thiol addition : Thiols (e.g., mercaptoethanol) attack the β-position, forming thioether derivatives.

-

Amine addition : Primary amines (e.g., benzylamine) generate β-amino acrylamide adducts.

Cycloaddition Reactions

The acrylamide’s conjugated diene participates in [4+2] Diels-Alder reactions:

-

With dienophiles : Maleic anhydride reacts to form a six-membered cyclohexene derivative.

Example :

Amide Hydrolysis

The acrylamide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl yields 2-cyano-3-(1H-indol-5-yl)acrylic acid.

-

Basic hydrolysis : NaOH produces ammonium salts and the corresponding carboxylate.

Nucleophilic Aromatic Substitution

The indole moiety’s C-3 position can undergo electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the indole’s 4- or 6-positions.

-

Halogenation : Br₂/FeBr₃ adds bromine to the indole ring.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes or alkynes, forming bicyclic structures.

Biological Interactions

While not a classical chemical reaction, the compound’s interaction with biological targets is mechanistically significant:

-

YAP1/TAZ-TEAD inhibition : The acrylamide binds to TEAD transcription factors, disrupting protein-protein interactions critical in cancer pathways .

-

COX-2 modulation : Molecular docking studies suggest binding to cyclooxygenase-2’s active site, mimicking indomethacin’s anti-inflammatory effects .

Stability and Degradation

特性

IUPAC Name |

(E)-2-cyano-3-(1H-indol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-7-10(12(14)16)6-8-1-2-11-9(5-8)3-4-15-11/h1-6,15H,(H2,14,16)/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFOBVIUGZQYPW-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。